molecular formula C17H22ClN3O4 B12461658 N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-oxo-2-(piperidin-1-yl)acetohydrazide

N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-oxo-2-(piperidin-1-yl)acetohydrazide

Katalognummer: B12461658
Molekulargewicht: 367.8 g/mol
InChI-Schlüssel: UMYCGALWLFNHHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-2-OXO-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE is a complex organic compound with the molecular formula C18H18Cl2N2O4. This compound is known for its unique chemical structure, which includes a chlorinated phenoxy group, a piperidine ring, and an acetohydrazide moiety. It is used in various scientific research applications due to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-2-OXO-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE typically involves multiple steps. One common method starts with the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol. This intermediate is then reacted with chloroacetic acid to form 4-chloro-3,5-dimethylphenoxyacetic acid. The next step involves the formation of the acetohydrazide derivative by reacting the acid with hydrazine hydrate. Finally, the piperidine ring is introduced through a condensation reaction with piperidine-1-carboxylic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-2-OXO-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-2-OXO-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-2-OXO-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[2-(4-CHLORO-3,5-DIMETHYLPHENOXY)ACETYL]-2-OXO-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C17H22ClN3O4

Molekulargewicht

367.8 g/mol

IUPAC-Name

N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-oxo-2-piperidin-1-ylacetohydrazide

InChI

InChI=1S/C17H22ClN3O4/c1-11-8-13(9-12(2)15(11)18)25-10-14(22)19-20-16(23)17(24)21-6-4-3-5-7-21/h8-9H,3-7,10H2,1-2H3,(H,19,22)(H,20,23)

InChI-Schlüssel

UMYCGALWLFNHHX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=O)C(=O)N2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.